Methyl 2-(6-chloropyridin-3-YL)acetate
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of methyl 2-(6-chloropyridin-3-yl)acetate follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both pyridine and ester functionalities. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 717106-69-9. Alternative systematic names include 3-pyridineacetic acid, 6-chloro-, methyl ester, which emphasizes the pyridine ring substitution pattern and the acetate ester functionality.
The molecular formula C₈H₈ClNO₂ indicates a relatively compact organic molecule containing eight carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely determined as 185.61 grams per mole, consistent with the atomic composition and providing important data for analytical identification. The MDL number MFCD15526721 serves as an additional unique identifier in chemical databases.
The compound exhibits a specific substitution pattern on the pyridine ring, with the chlorine atom positioned at the 6-position (ortho to the nitrogen atom) and the acetate ester group attached at the 3-position (meta to the nitrogen atom). This substitution pattern significantly influences the electronic properties and chemical reactivity of the molecule. The SMILES notation O=C(OC)CC1=CC=C(Cl)N=C1 provides a linear representation of the molecular structure, clearly indicating the connectivity between atoms.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(6-chloropyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAZLFKSCFNMKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697521 | |
| Record name | Methyl (6-chloropyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717106-69-9 | |
| Record name | Methyl (6-chloropyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(6-chloropyridin-3-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 2-(6-chloropyridin-3-yl)acetate involves the esterification of 2-(6-chloropyridin-3-yl)acetic acid. The process typically includes the following steps :
Starting Materials: 2-(6-chloropyridin-3-yl)acetic acid and methanol.
Catalyst: Acetyl chloride is used as a catalyst.
Reaction Conditions: The reaction mixture is stirred at room temperature for approximately 2 hours.
Isolation: After the reaction is complete, the solvents are removed to isolate the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloropyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(6-chloropyridin-3-yl)acetic acid.
Reduction: Formation of 2-(6-chloropyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Organic Synthesis
Applications in Synthesis
Methyl 2-(6-chloropyridin-3-yl)acetate serves as a building block in the synthesis of various organic compounds. It is utilized in the formation of:
- 2-amino-4-aryl-3-cyano-6-(4’-hydroxy phenyl)-pyridines : These compounds are screened for antimicrobial activity, demonstrating promising results in microbiological studies.
- 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine : This synthesis pathway indicates its utility in creating heterocyclic compounds with potential biological activities.
Pharmacology
Biological Activity and Pharmacokinetics
Research indicates that this compound exhibits notable biological activities, making it a subject of interest in pharmacological studies. Its interactions with biological systems are being investigated for potential therapeutic uses:
- Physicochemical Properties : Studies focus on its solubility, stability, and absorption characteristics, which are crucial for drug formulation.
Agricultural Applications
Pest Control
The compound has been explored for its potential use in agriculture, particularly in pest management:
- Nutritional Solutions : It is applied in nutrient solutions for the production of vegetables and flowering plants, enhancing growth while controlling agricultural pests .
Synthesis and Antimicrobial Activity
A study conducted on the synthesis of derivatives from this compound revealed that some synthesized compounds exhibited significant antimicrobial properties against various pathogens. The methodology involved microwave-assisted synthesis techniques that enhanced yield and reduced reaction time.
Pharmacokinetic Studies
Research focusing on the pharmacokinetics of this compound highlighted its absorption rates and metabolic pathways. These studies are critical for understanding how the compound behaves in biological systems, paving the way for potential drug development.
Mechanism of Action
The mechanism of action of methyl 2-(6-chloropyridin-3-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use, such as inhibiting specific enzymes or acting as a ligand for certain receptors.
Comparison with Similar Compounds
Key Properties :
- Density : 1.146 g/cm³
- Storage : Requires inert atmosphere and refrigeration (2–8°C) .
- Hazards : Classified with warnings for toxicity (H302: harmful if swallowed) and irritation (H315, H319) .
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, and applications:
Key Observations :
- Functional Group Impact: The nitroimino group in the imidazolidin derivative (CAS: 1420832-66-1) significantly boosts insecticidal activity due to stronger receptor binding .
- Acid vs. Ester : Conversion of the ester to a carboxylic acid (e.g., 6-chloro-3-methylpicolinic acid) alters solubility and chelation properties, making it suitable for metal-binding applications .
Physicochemical Properties
| Property | This compound | Ethyl 6-Chloropyridine-3-acetate | 6-Chloro-3-methylpicolinic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 185.61 | 199.63 | 175.58 |
| Boiling Point (°C) | Not reported | Estimated higher (due to -OEt) | Decomposes upon heating |
| Density (g/cm³) | 1.146 | ~1.10 (predicted) | 1.45 (solid) |
| Purity (HPLC) | ≥98% | Not reported | ≥95% |
| Storage | 2–8°C (refrigerated) | Room temperature | Ambient conditions |
Notes:
Comparisons :
- Imidazolidin Derivative (CAS: 1420832-66-1): Synthesized by reacting imidacloprid with ethyl chloroacetate in the presence of K₂CO₃, demonstrating the versatility of nucleophilic substitution in neonicotinoid chemistry .
- Thietan-3-yloxy Derivative : Prepared through nucleophilic displacement of a hydroxyl group with 2-chloromethylthiirane, highlighting the role of heterocyclic substituents in modulating bioactivity .
Biological Activity
Methyl 2-(6-chloropyridin-3-YL)acetate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by a chlorinated pyridine ring attached to a methyl acetate moiety. The position of the chlorine atom plays a crucial role in determining its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 175.62 g/mol.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been noted for its ability to influence metabolic pathways, potentially acting as an enzyme inhibitor or ligand for specific receptors. The exact mechanisms can vary based on the context of its application, including:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can be critical in therapeutic contexts, particularly in cancer and viral infections.
- Antiviral Activity : Research indicates that similar chloropyridinyl compounds exhibit antiviral properties, particularly against SARS-CoV-2 3CL protease, suggesting that this compound may possess comparable activity .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cytotoxicity : Preliminary evaluations indicate moderate cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values ranging from 27.1 μM to 74.2 μM against HepG2 and MDA-MB-231 cell lines .
- Enzyme Inhibition : Similar compounds have displayed significant inhibitory activity against key enzymes such as VEGFR2 kinase, with some derivatives achieving low micromolar IC50 values .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | IC50 (µM) | Notable Features |
|---|---|---|
| This compound | TBD | Unique chlorination pattern |
| Methyl 2-(5-chloropyridin-2-yl)acetate | TBD | Variation in chlorine position |
| Ethyl 6-Chloropyridine-3-acetate | TBD | Ethyl ester variant |
| Methyl 2-(pyridin-3-yl)acetate | TBD | No chlorine substitution |
Case Studies
- Antiviral Activity Against SARS-CoV-2 : A study on chloropyridinyl esters demonstrated potent inhibitory effects against SARS-CoV-2 protease, highlighting the potential for this compound to serve as a lead compound for antiviral drug development .
- Cytotoxicity Evaluation : In a series of experiments evaluating cytotoxic effects on human cancer cell lines, derivatives similar to this compound exhibited varying degrees of activity, emphasizing the importance of structural modifications on biological outcomes .
Q & A
What are the optimized synthetic routes for Methyl 2-(6-chloropyridin-3-yl)acetate, and how can reaction conditions be adjusted to improve yield?
Level: Basic
Methodological Answer:
A common synthesis involves esterification under acidic conditions. For example, reacting the carboxylic acid precursor with methanol in the presence of sulfuric acid at 20°C for 1 hour achieves a 92.4% yield . Key optimizations include:
- Catalyst selection: Sulfuric acid acts as a proton donor, accelerating esterification.
- Solvent control: Methanol serves as both solvent and reactant, ensuring excess reagent for equilibrium shift.
- Temperature modulation: Maintaining room temperature avoids side reactions (e.g., hydrolysis).
Post-synthesis, purification via column chromatography enhances purity. Adjusting stoichiometry (e.g., excess methanol) or using molecular sieves to remove water can further improve yields.
How can researchers validate the crystal structure of this compound derivatives to ensure accuracy?
Level: Advanced
Methodological Answer:
Validation involves a multi-step process:
- Refinement with SHELXL: Iteratively refine atomic coordinates and displacement parameters using high-resolution X-ray data. SHELXL’s least-squares matrix minimizes residuals like R and wR factors .
- Validation tools: Use PLATON or CCDC software to check for geometric anomalies (e.g., bond-length outliers, unusual torsion angles) .
- Hydrogen bonding analysis: Identify weak interactions (e.g., C–H⋯O/N) that stabilize molecular packing. For example, centrosymmetric dimers in related compounds are linked via C–H⋯O bonds .
- Comparison with databases: Cross-reference structural parameters (e.g., dihedral angles, unit cell dimensions) with Cambridge Structural Database entries.
What analytical techniques are recommended for characterizing intermediates during synthesis, and how do GC-MS parameters influence detection?
Level: Intermediate/Advanced
Methodological Answer:
- GC-MS: Optimize parameters for volatile intermediates:
- Column selection: Use polar columns (e.g., DB-5) to resolve nitro- or chlorinated derivatives.
- Temperature programming: Gradual increases (e.g., 50°C to 280°C at 10°C/min) prevent peak broadening .
- Ionization mode: Electron impact (EI) at 70 eV fragments molecules for library matching (e.g., identifying N-((6-chloropyridin-3-yl)methyl)ethanamine via m/z patterns) .
- NMR spectroscopy: and NMR confirm regiochemistry, with pyridinyl protons appearing as distinct doublets (δ 7.5–8.5 ppm).
When encountering discrepancies in bond angles during crystallographic refinement, what strategies resolve these inconsistencies?
Level: Advanced
Methodological Answer:
- Check data quality: Ensure high-resolution data (≤ 0.8 Å) and low I/σ(I) ratios (> 2) to minimize measurement errors .
- Torsion angle restraints: Apply SHELXL constraints for flexible groups (e.g., ethyl acetate side chains) to maintain chemically reasonable geometries .
- Thermal motion analysis: Anisotropic displacement parameters (ADPs) for heavy atoms (Cl, N) should align with expected vibrational modes. High ADPs may indicate disorder .
- Hydrogen placement: Geometrically position H atoms with riding models, ensuring C–H distances (0.93–0.97 Å) conform to hybridization states .
How do steric and electronic effects of the 6-chloropyridinyl group influence reactivity in nucleophilic substitution reactions?
Level: Advanced
Methodological Answer:
- Electronic effects: The electron-withdrawing chlorine atom at C6 increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack (e.g., at C2 or C4 positions).
- Steric hindrance: The 6-chloro substituent directs regioselectivity. For example, in imidazolidinone derivatives, methylation occurs at the less hindered N11 position rather than N8 .
- Experimental verification: Monitor reaction pathways using NMR (if fluorinated analogs are used) or X-ray crystallography to confirm substitution patterns.
How can researchers address challenges in resolving enantiomers or conformational isomers of this compound derivatives?
Level: Advanced
Methodological Answer:
- Chiral chromatography: Use columns with amylose/ cellulose-based stationary phases and hexane:isopropanol mobile phases for enantiomeric separation.
- Crystallographic twinning: For racemic mixtures, employ SHELXD to deconvolute twinned data. High Rint values (> 0.2) indicate twinning .
- Conformational analysis: Compare DFT-calculated torsion angles (e.g., C18–O20–C21 in ethyl esters) with experimental X-ray data to identify dominant conformers .
What computational methods are suitable for predicting the spectroscopic properties of this compound?
Level: Intermediate
Methodological Answer:
- DFT calculations: Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to simulate IR and NMR spectra. Compare computed chemical shifts (e.g., carbonyl C=O at ~170 ppm) with experimental data .
- Molecular dynamics (MD): Simulate solvent effects (e.g., methanol) on UV-Vis absorption maxima using explicit solvent models.
- Docking studies: For bioactive derivatives, AutoDock Vina predicts binding affinities to targets like nicotinic acetylcholine receptors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
